molecular formula C11H11ClN2O B12609437 2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)

2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)

Cat. No.: B12609437
M. Wt: 222.67 g/mol
InChI Key: AYSOLCNSCOLVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chloro substituent and the pyrrolo[2,3-b]pyridine moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the 2-butanone moiety. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired pyrrolo[2,3-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is unique due to its specific substitution pattern and the presence of the 2-butanone moiety, which imparts distinct chemical and biological properties. Its potent FGFR inhibitory activity sets it apart from other similar compounds .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one

InChI

InChI=1S/C11H11ClN2O/c1-7(15)2-3-8-6-13-11-9(8)4-5-10(12)14-11/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

AYSOLCNSCOLVPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CNC2=C1C=CC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.